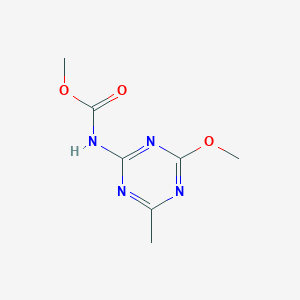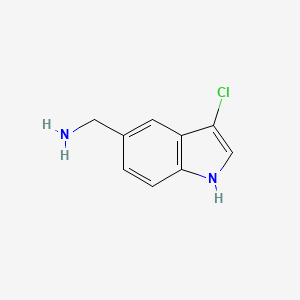
N-(4,5-dimethyloxazol-2-yl)-N-ethylacetamide
Übersicht
Beschreibung
N-(4,5-dimethyloxazol-2-yl)-N-ethylacetamide is an organic compound characterized by the presence of an oxazole ring substituted with dimethyl and ethylacetamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyloxazol-2-yl)-N-ethylacetamide typically involves the reaction of 4,5-dimethyl-1,3-oxazole with ethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,5-dimethyloxazol-2-yl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(4,5-dimethyloxazol-2-yl)-N-ethylacetamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of N-(4,5-dimethyloxazol-2-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4,5-Dimethyl-1,3-oxazol-2-yl)acetamide
- N-(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine
- 5-(4,5-Dimethyl-1,3-oxazol-2-yl)-4-(3-piperidinyl)-2-pyrimidinyl methyl ether
Uniqueness
N-(4,5-dimethyloxazol-2-yl)-N-ethylacetamide is unique due to its specific substitution pattern and the presence of both dimethyl and ethylacetamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
57068-17-4 |
|---|---|
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
N-(4,5-dimethyl-1,3-oxazol-2-yl)-N-ethylacetamide |
InChI |
InChI=1S/C9H14N2O2/c1-5-11(8(4)12)9-10-6(2)7(3)13-9/h5H2,1-4H3 |
InChI-Schlüssel |
XPOQNIPWKNKCDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=NC(=C(O1)C)C)C(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl (1-(7-chlorothieno[3,2-b]pyridine-2-carbonyl)pyrrolidin-3-yl)carbamate](/img/structure/B8710113.png)


![7-Thiaspiro[3.5]non-2-en-1-one, 3-ethoxy-, 7,7-dioxide](/img/structure/B8710130.png)



![3-[2-(4-Tert-butylphenoxy)acetamido]benzamide](/img/structure/B8710155.png)


